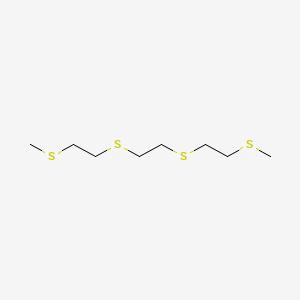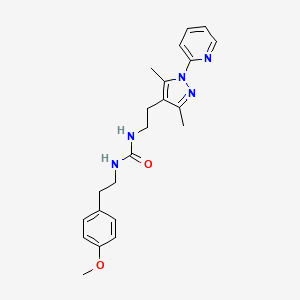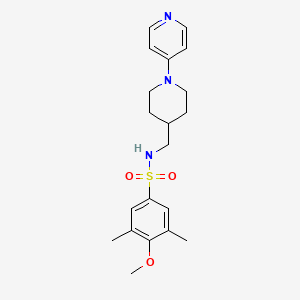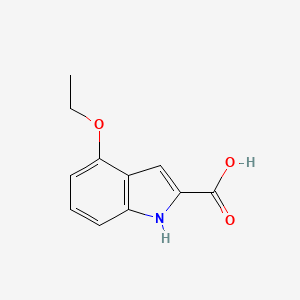![molecular formula C14H21BrN2O3S3 B2546064 5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide CAS No. 2415489-52-8](/img/structure/B2546064.png)
5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BXT-51072 and is synthesized using a specific method.
Aplicaciones Científicas De Investigación
BXT-51072 has been extensively studied for its potential applications in various research fields. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. BXT-51072 has also been studied for its potential use as an anti-inflammatory agent and has been shown to reduce inflammation in animal models. Additionally, BXT-51072 has been studied for its potential use in treating bacterial infections and has been shown to have antibacterial properties.
Mecanismo De Acción
The mechanism of action of BXT-51072 is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, BXT-51072 has been shown to inhibit the activity of certain kinases that are involved in cancer cell growth. It has also been shown to inhibit the activity of certain enzymes that are involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
BXT-51072 has been shown to have various biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis. In animal models, it has been shown to reduce inflammation and improve survival rates in bacterial infections. Additionally, BXT-51072 has been shown to have low toxicity levels in animal models, making it a potentially safe compound for use in research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BXT-51072 in lab experiments is its potential to inhibit specific enzymes or proteins, making it a useful tool for studying various cellular processes. Additionally, its low toxicity levels make it a potentially safe compound for use in animal models. However, one limitation of using BXT-51072 is that its mechanism of action is not fully understood, which may limit its potential applications in certain research fields.
Direcciones Futuras
There are several future directions for research involving BXT-51072. One potential direction is to further study its anti-cancer properties and potential use in cancer therapy. Another potential direction is to study its potential use as an anti-inflammatory agent and its effects on various inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various research fields.
Conclusion:
In conclusion, BXT-51072 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
The synthesis of BXT-51072 involves the reaction between 5-bromo-2-chlorothiophene and 4-thiomorpholinecarboxaldehyde in the presence of a base. The resulting compound is then treated with chlorosulfonic acid to obtain BXT-51072. The final product is a white crystalline powder that can be purified using various methods such as recrystallization or column chromatography.
Propiedades
IUPAC Name |
5-bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3S3/c15-12-1-2-13(22-12)23(18,19)16-11-14(3-7-20-8-4-14)17-5-9-21-10-6-17/h1-2,16H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPBWBRPYIULEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Br)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2545981.png)


![N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2545987.png)


![8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2545991.png)
![3-(2-methoxyethyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2545992.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)


![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)
